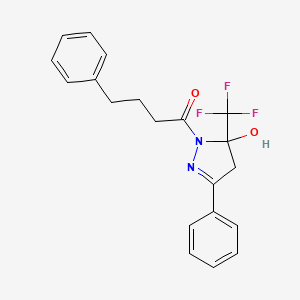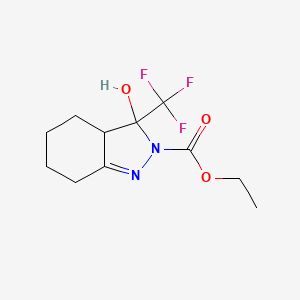![molecular formula C15H14ClN3O3 B3888558 N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3888558.png)
N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide
描述
N-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as "Compound N", is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets specific enzymes or proteins involved in various biological pathways.
作用机制
The mechanism of action of Compound N involves the inhibition of specific enzymes or proteins through binding to their active sites. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. By inhibiting HDACs, Compound N can promote the acetylation of histones and other proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
Compound N has been shown to have various biochemical and physiological effects, depending on the specific enzyme or protein it targets. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs. It has also been shown to reduce inflammation by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. In addition, Compound N has been shown to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase 3 (GSK3), an enzyme involved in the regulation of neuronal function.
实验室实验的优点和局限性
The advantages of using Compound N in lab experiments include its specificity and potency in inhibiting specific enzymes or proteins, which can lead to more accurate and reliable results. However, one limitation of using Compound N is its potential toxicity and off-target effects, which can affect the interpretation of experimental results. Therefore, careful dose-response studies and toxicity assessments are necessary to ensure the safety and validity of using Compound N in lab experiments.
未来方向
There are several future directions for the use of Compound N in scientific research. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of specific enzymes or proteins that can be used in combination with Compound N for synergistic effects. Furthermore, the development of new delivery methods, such as nanoparticles or liposomes, can improve the bioavailability and specificity of Compound N in vivo. Overall, the potential applications of Compound N in scientific research are promising and warrant further investigation.
科学研究应用
Compound N has been shown to have potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. It can selectively inhibit specific enzymes or proteins that are involved in these diseases, leading to a better understanding of their mechanisms and potential therapeutic targets.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10-7-12(16)4-5-13(10)21-9-14(20)22-19-15(17)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPGHRKXXTMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888476.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B3888481.png)
![N-[1-(anilinocarbonyl)-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B3888491.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-benzyl-4-methyl-3-thiophenecarboxylate](/img/structure/B3888499.png)

![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B3888509.png)
![2-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B3888520.png)
![5-amino-3-{1-cyano-2-[2-(1-piperidinyl)-3-quinolinyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888527.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B3888535.png)

![4-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]morpholine](/img/structure/B3888548.png)
![{1-[2-(2,3-dimethylphenoxy)ethyl]piperidin-2-yl}methanol](/img/structure/B3888565.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B3888575.png)
![4-bromo-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888579.png)